Potency in HSF1 Pathway Inhibition vs. KRIBB11 in Ovarian Cancer Cells
NXP800 demonstrates superior potency in inhibiting the HSF1 pathway compared to the benchmark HSF1 inhibitor KRIBB11 in a cell-based phenotypic assay. While KRIBB11 inhibits HSF1-dependent transcription with an IC50 of approximately 1.2 µM in HeLa cells, NXP800 achieves an IC50 of 94 nM in the SK-OV-3 ovarian cancer cell line using a HSP72 cell-based ELISA, representing an approximately 12-fold increase in potency . This direct head-to-head comparison, though cross-study, highlights NXP800's significantly enhanced potency in a clinically relevant ovarian cancer model.
| Evidence Dimension | HSF1 pathway inhibition (IC50) |
|---|---|
| Target Compound Data | 94 nM |
| Comparator Or Baseline | KRIBB11: ~1.2 µM (1200 nM) in HeLa cells (cross-study comparison) |
| Quantified Difference | NXP800 is approximately 12.8-fold more potent (94 nM vs. 1200 nM) |
| Conditions | NXP800: SK-OV-3 ovarian cancer cells, HSP72 cell-based ELISA. KRIBB11: HeLa cells, HSF1-dependent luciferase reporter assay. |
Why This Matters
Higher potency at the target pathway level translates to lower required concentrations for effective pathway modulation, potentially reducing off-target effects and enabling more efficient in vitro and in vivo experiments in ovarian cancer research.
